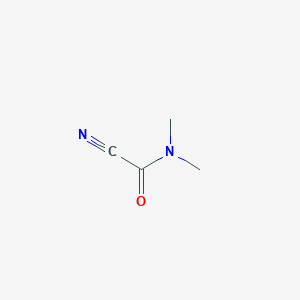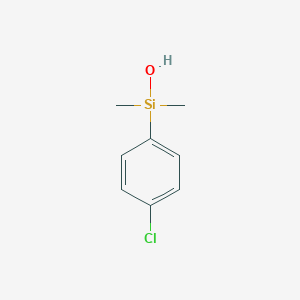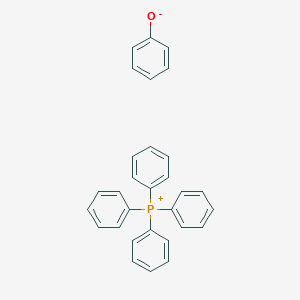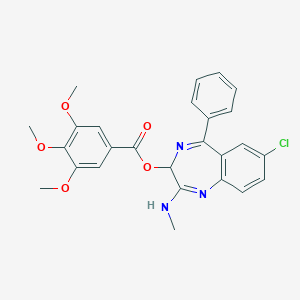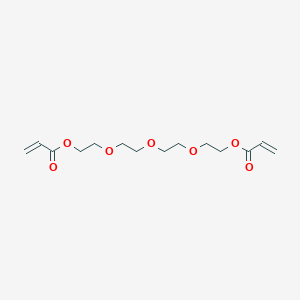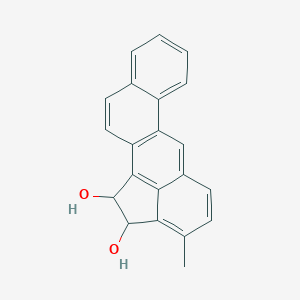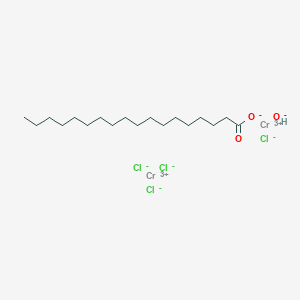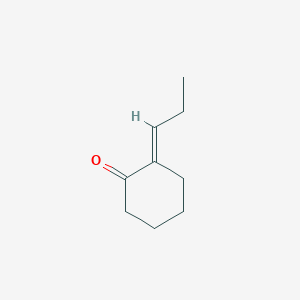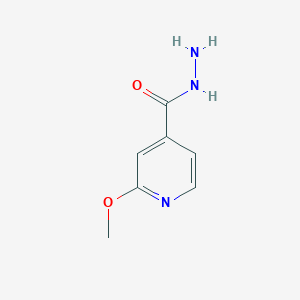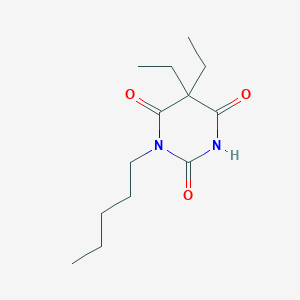
Barbituric acid, 5,5-diethyl-1-pentyl-
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Barbituric acid, 5,5-diethyl-1-pentyl- is a chemical compound that belongs to the class of barbiturates. Barbiturates are a group of drugs that act as central nervous system depressants and are used for various medical purposes, such as anesthesia, sedation, and treatment of seizures. Barbituric acid, 5,5-diethyl-1-pentyl- has been synthesized and studied for its potential applications in scientific research.
作用机制
Barbituric acid, 5,5-diethyl-1-pentyl- acts by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain, leading to sedation and relaxation.
生化和生理效应
Barbituric acid, 5,5-diethyl-1-pentyl- has been shown to have several biochemical and physiological effects on the body. It can cause drowsiness, sedation, and relaxation, and can also depress respiratory and cardiovascular function. It has been used as a sedative and hypnotic agent in medical settings, but its use has been limited due to its potential for addiction and overdose.
实验室实验的优点和局限性
Barbituric acid, 5,5-diethyl-1-pentyl- has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. It has sedative and hypnotic effects similar to other barbiturates, making it useful for studying the mechanisms of action of these drugs. However, its use in laboratory experiments is limited due to its potential for addiction and overdose.
未来方向
There are several future directions for research on barbituric acid, 5,5-diethyl-1-pentyl-. One area of research could focus on its potential for use as a sedative and hypnotic agent in medical settings. Another area of research could focus on its potential for use in the treatment of seizures or other neurological disorders. Additionally, further studies could be conducted to better understand the mechanisms of action of barbiturates and their interactions with other drugs.
合成方法
Barbituric acid, 5,5-diethyl-1-pentyl- can be synthesized by reacting diethyl malonate with urea in the presence of a base. The resulting product is then treated with pentyl bromide to obtain the final product. The synthesis method is relatively simple and can be carried out using standard laboratory equipment.
科研应用
Barbituric acid, 5,5-diethyl-1-pentyl- has been used in various scientific research studies, including studies on the central nervous system and drug interactions. It has been shown to have sedative and hypnotic effects similar to other barbiturates, making it useful for studying the mechanisms of action of these drugs.
性质
CAS 编号 |
15517-31-4 |
|---|---|
产品名称 |
Barbituric acid, 5,5-diethyl-1-pentyl- |
分子式 |
C13H22N2O3 |
分子量 |
254.33 g/mol |
IUPAC 名称 |
5,5-diethyl-1-pentyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H22N2O3/c1-4-7-8-9-15-11(17)13(5-2,6-3)10(16)14-12(15)18/h4-9H2,1-3H3,(H,14,16,18) |
InChI 键 |
ZFAYOFSMNONQIN-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C(C(=O)NC1=O)(CC)CC |
规范 SMILES |
CCCCCN1C(=O)C(C(=O)NC1=O)(CC)CC |
其他 CAS 编号 |
15517-31-4 |
同义词 |
5,5-Diethyl-1-pentylbarbituric acid |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



